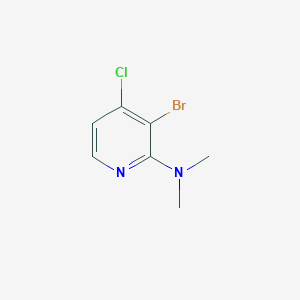

3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine

Description

Properties

IUPAC Name |

3-bromo-4-chloro-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2/c1-11(2)7-6(8)5(9)3-4-10-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWBQJXMGVSLSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various aryl-substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine is a pyridine derivative featuring a six-membered aromatic ring containing one nitrogen atom, with bromine and chlorine substituents, and two methyl groups attached to the nitrogen atom. This compound is intended for research purposes only and is not designed for therapeutic or veterinary applications. Information regarding the specific scientific research applications of this compound is currently limited, and further research is necessary to fully understand its potential uses.

Chemical Reactivity

The reactivity of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine is influenced by its functional groups and can undergo reactions typical of substituted pyridines, making it a versatile intermediate in organic synthesis.

Potential Biological Activities

5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine has been investigated for potential biological activities. Studies suggest that it may exhibit unique effects on cellular processes.

Synthesis

Several methods have been developed for synthesizing 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine.

Applications

5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine has potential applications across multiple fields.

Structural Similarities

Several compounds share structural similarities with 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine. Examples include:

- 3-Bromo-5-chloro-N,N-dimethylpyridin-2-amine, which has similar halogen substitutions but a different nitrogen substitution pattern.

- 5-Bromo-2-chloro-N,N-dimethylpyridin-3-amine, which has an alternative position for halogens and varying reactivity due to different substitution patterns.

- 5-Bromo-4,6-dimethylpyridin-3-amines, which lacks chlorine but retains bromine and has a focus on medicinal chemistry applications.

Biological Activity

3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- Chemical Formula : C_7H_8BrClN_2

- CAS Number : 2416229-30-4

- Molecular Weight : 227.51 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated concerning its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of pyridine have been shown to inhibit bacterial growth by disrupting cell membrane integrity. The specific mechanism often involves interference with lipid biosynthesis in bacterial cells, leading to cell lysis and death .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 4-Chloropyridin-2-amine | Escherichia coli | 16 µg/mL |

| 6-Amino-4-chloropyridin-3-ol | Candida albicans | 8 µg/mL |

Anticancer Properties

The compound has also been assessed for its potential anticancer activity. Studies suggest that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specifically, the compound's interaction with key proteins involved in cell division has been noted as a significant factor in its anticancer efficacy .

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects of this compound on human cancer cell lines, it was observed that treatment led to a dose-dependent reduction in cell viability. The IC50 values for various cancer cell lines were reported as follows:

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to increased permeability and eventual cell death.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in nucleic acid synthesis or protein production, thereby stalling cancer cell growth.

- Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares the target compound with five structural analogs, highlighting substituent positions, halogenation patterns, and functional groups:

Key Comparative Insights

Halogenation Effects

- Bromine vs. For example, 3,5-Dichloro-N,N-dimethylpyridin-2-amine (Cl at 3,5) exhibits a lower melting point (24–26°C) than brominated analogs, suggesting weaker intermolecular forces.

- Positional Isomerism : Moving bromine from position 3 (target compound) to 4 (4-Bromo-N,N-dimethylpyridin-2-amine) alters electronic properties. The latter is utilized in positron emission tomography (PET) tracers due to its compatibility with radiochemical labeling .

Amine Substitution

- Dimethylamino vs. Primary Amine: The dimethylamino group in the target compound enhances lipophilicity compared to 3-Bromo-4-chloropyridin-2-amine (free NH₂). This modification improves membrane permeability, a critical factor in central nervous system (CNS) drug candidates .

- Mono- vs.

Q & A

Q. How do structural analogs of this compound differ in biological activity, and what computational tools predict these differences?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.